6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture for several hours, followed by purification using column chromatography. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine, and varying temperatures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Studied for its potential as an enzyme inhibitor and antiviral agent.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Investigated for its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4OS/c1-21-13-9-7-12(8-10-13)15-19-20-14(17-18-16(20)22-15)11-5-3-2-4-6-11/h2-10,15,19H,1H3 |
InChI Key |
PTQBOCPNGDXICW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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